molecular formula C18H19N3OS2 B5110526 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B5110526
M. Wt: 357.5 g/mol
InChI Key: WUVFYNAXILIWQF-UHFFFAOYSA-N
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Description

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features both quinoline and thiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves multiple steps. One common method includes the intramolecular cyclization of 2-{[(4-methyl (or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]-acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media . This reaction affords {[(4-methyl (or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]acetyl}-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl bromoacetate and other halogenated compounds . Major products formed from these reactions include thiazolidinone derivatives and other substituted heterocycles .

Scientific Research Applications

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoline and thiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other quinoline and thiazole derivatives, such as:

  • 4-methylquinolin-2-yl)sulfanyl derivatives
  • 4,6-dimethylquinolin-2-yl)sulfanyl derivatives
  • 4,8-dimethylquinolin-2-yl)sulfanyl derivatives

These compounds share structural similarities but may differ in their biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-10-6-5-7-14-11(2)8-15(20-16(10)14)24-13(4)17(22)21-18-19-12(3)9-23-18/h5-9,13H,1-4H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVFYNAXILIWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NC3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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